1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(3-Chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3-chlorophenyl group and at position 4 with a 3-fluorophenoxy moiety. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(3-fluorophenoxy)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN4O/c18-11-3-1-5-13(7-11)23-16-15(9-22-23)17(21-10-20-16)24-14-6-2-4-12(19)8-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKGIYKSFXFXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)OC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 3-chlorophenyl and 3-fluorophenoxy groups can be carried out through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Pharmacological Potential
- Anticancer Activity: 4-Chloro-1-(4-fluorophenyl)-3-methyl derivatives () inhibit EGFR/ErbB2 receptors, critical in cancer signaling . The target compound’s 3-fluorophenoxy group may similarly modulate kinase activity.
- Antimicrobial Activity: Benzothiazole derivatives () show MIC values <10 µg/mL against P. aeruginosa and C. albicans, attributed to the benzothiazole moiety’s electron-deficient nature .
- Anti-inflammatory Effects: Analogs with dimethylamino groups (e.g., compound 3j in ) exhibit COX-2 selectivity, reducing prostaglandin synthesis .
Biological Activity
1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 304.73 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit various cancer cell lines through multiple mechanisms:
- EGFR Inhibition : Similar compounds within the pyrazolo[3,4-d]pyrimidine class have demonstrated effectiveness as epidermal growth factor receptor (EGFR) inhibitors. For instance, derivatives have shown IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, indicating potent anti-proliferative activity .
- Cell Cycle Arrest and Apoptosis : Compounds with similar scaffolds have been reported to induce apoptosis and arrest the cell cycle at critical phases (S and G2/M), leading to increased DNA fragmentation in cancer cells .
- Dual Targeting : Some derivatives have been identified as dual inhibitors of EGFR and vascular endothelial growth factor receptor (VEGFR), enhancing their therapeutic potential against tumors that exhibit resistance to single-target therapies .
Enzyme Inhibition
The compound also exhibits inhibitory activity against various kinases involved in tumorigenesis. Studies suggest that pyrazolo[3,4-d]pyrimidines can act as ATP-competitive inhibitors due to their structural similarity to ATP . This characteristic has led to investigations into their role in inhibiting kinases associated with cancer progression.
Study 1: Anticancer Activity Evaluation
A study evaluated the anti-proliferative effects of several pyrazolo[3,4-d]pyrimidine derivatives on MCF-7 breast cancer cells. The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis at concentrations as low as 8.21 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12b | A549 | 0.016 | EGFR Inhibition |
| 12b | HCT-116 | 19.56 | EGFR Inhibition |
| 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 Inhibition |
Study 2: Molecular Docking Studies
Molecular docking studies conducted on various pyrazolo[3,4-d]pyrimidine derivatives revealed insights into their binding affinities for EGFR. The most promising compounds showed binding energies indicating strong interactions with the active site of the receptor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
